
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide, also known as NAMPPF, is an organic compound belonging to the class of amides. NAMPPF is a small molecule that has been studied for its potential to be used in a variety of applications, including drug discovery, drug delivery, and biotechnology. NAMPPF has been found to have favorable properties for use in a variety of applications due to its chemical structure, which consists of an amide group, an aromatic ring, and a pyridine ring. NAMPPF has been studied extensively in recent years, and its potential applications are being further explored.
科学研究应用
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been studied for its potential applications in drug discovery, drug delivery, and biotechnology. This compound has been found to be a potent inhibitor of the enzyme phosphatidylinositol-3-kinase (PI3K). This enzyme plays an important role in the regulation of cell growth and proliferation, and its inhibition has been linked to the treatment of certain types of cancer. In addition, this compound has been found to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are important mediators of inflammation and pain. Inhibition of COX-2 has been linked to the treatment of inflammation and pain.
作用机制
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has been found to act as an inhibitor of both PI3K and COX-2. In the case of PI3K, this compound binds to the enzyme and inhibits its activity. This inhibition prevents the enzyme from phosphorylating downstream substrates, which in turn prevents the activation of the PI3K signaling pathway. In the case of COX-2, this compound binds to the enzyme and inhibits its activity. This inhibition prevents the enzyme from producing prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In the case of PI3K, this compound has been found to inhibit the enzyme’s activity, which in turn prevents the activation of the PI3K signaling pathway. This inhibition has been linked to the treatment of certain types of cancer. In the case of COX-2, this compound has been found to inhibit the enzyme’s activity, which in turn reduces inflammation and pain. In addition, this compound has been found to have antioxidant and anti-inflammatory effects, as well as neuroprotective effects.
实验室实验的优点和局限性
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide has several advantages and limitations for use in laboratory experiments. One advantage is that this compound is a small molecule, which makes it easy to handle and store. In addition, this compound has been found to have favorable properties for use in a variety of applications due to its chemical structure. However, one limitation is that this compound is a relatively new compound, and further research is needed to fully understand its potential applications and effects.
未来方向
The potential applications of N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide are still being explored. Future research should focus on the development of new methods for synthesizing this compound and on the evaluation of its effects on other enzymes and pathways. In addition, further research should be conducted to explore the potential therapeutic applications of this compound, such as its use in the treatment of cancer and inflammation. Finally, research should be conducted to explore the potential use of this compound in drug delivery, such as the delivery of drugs to specific tissues or organs.
合成方法
N-(2-Amino-4-methylphenyl)(2-phenoxy(3-pyridyl))formamide can be synthesized through several methods, including the condensation of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide, as well as the reaction of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide and a base. The synthesis of this compound can also be achieved through the reaction of 2-amino-4-methylphenyl phenol with 3-pyridyl formamide and an acid. The synthesis of this compound can be completed in a few hours, and the product can be purified by recrystallization.
属性
IUPAC Name |
N-(2-amino-4-methylphenyl)-2-phenoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O2/c1-13-9-10-17(16(20)12-13)22-18(23)15-8-5-11-21-19(15)24-14-6-3-2-4-7-14/h2-12H,20H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDUWQDHWTUXDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(Cyclopropylmethyl)ethanimidoyl]phenol](/img/structure/B6337168.png)
![2,3,4,5,10,11-Hexahydro-3,3-dimethyl-11-[4-(1-methylethyl)phenyl]-1-oxo-1H-dibenzo[b,e][1,4]diazepine-7-carboxylic acid](/img/structure/B6337176.png)
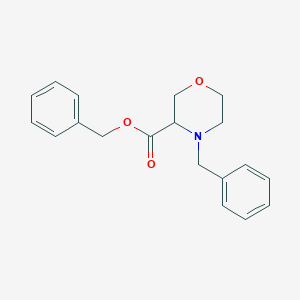
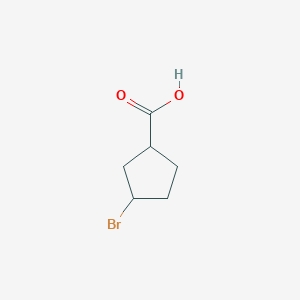
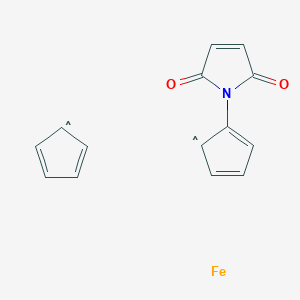

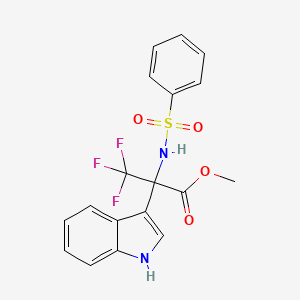
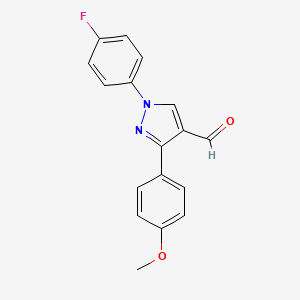
![Ethyl 3-amino-4-(trifluoromethyl)-6-(4-fluorophenyl)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B6337253.png)
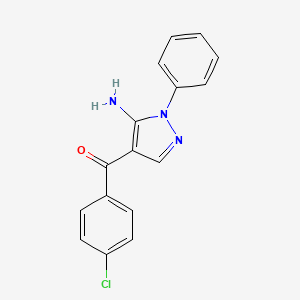

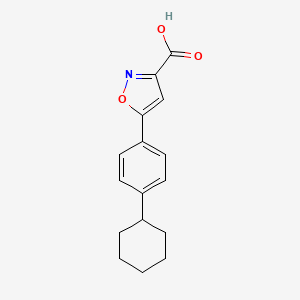

![5-[3-(Trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337282.png)